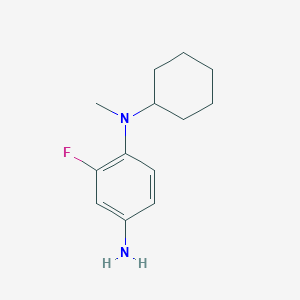

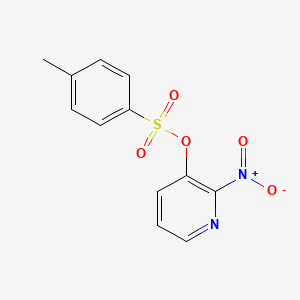

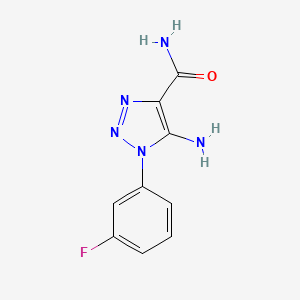

![molecular formula C8H12N2OS2 B1517431 6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one CAS No. 1176104-56-5](/img/structure/B1517431.png)

6-[(Propan-2-ylsulfanyl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound includes a pyrimidinone ring, which is a six-membered ring with two nitrogen atoms, and a propan-2-ylsulfanyl group attached to the ring via a methylene bridge. The presence of sulfur in the molecule suggests that it may participate in various chemical reactions.Aplicaciones Científicas De Investigación

Antimicrobial Activity

One notable application of related compounds is in the development of anti-Helicobacter pylori agents. Compounds with a similar structure to the one have shown potent and selective activities against the gastric pathogen Helicobacter pylori. A specific compound exhibited low minimal inhibition concentration (MIC) values against a panel of 27 different clinically relevant H. pylori strains, including those resistant to metronidazole or clarithromycin or both. Furthermore, this compound displayed almost inactive against a wide range of commensal or pathogenic microorganisms, suggesting a targeted antimicrobial effect with minimal impact on the beneficial microbiota (Carcanague et al., 2002).

Chemical Synthesis and Properties

Another research focus involves the synthesis and properties of related structures. For example, the synthesis of new methylsulfanyl thieno[3,2-d]pyrimidine derivatives has been explored, revealing insights into their chemical properties and potential applications. Such compounds have been found to exhibit interesting tautomerism behaviors in solution and solid states, which could be relevant for developing novel chemical entities with specific biological activities (Sirakanyan et al., 2019).

Structural Insights and Potential Inhibitory Activity

Structural characterization of similar dihydropyrimidine derivatives has provided insights into their potential as inhibitors for enzymes like dihydrofolate reductase (DHFR). X-ray diffraction analysis of such compounds revealed specific conformations and interactions, highlighting their potential in the design of enzyme inhibitors. This structural information is crucial for understanding the compound's biological interactions and optimizing its pharmacological profile (Al-Wahaibi et al., 2021).

Novel Biological Activities

Research has also been conducted on thiopyrimidine-glucuronide compounds, demonstrating promising biological activities. The synthesis featured the formation of the dihydropyrimidine skeleton, which was further explored for its biological implications. Such studies contribute to the broader understanding of how structural modifications can impact biological activity, potentially leading to the development of new therapeutic agents (Wanare, 2022).

Mecanismo De Acción

While the specific mechanism of action for this compound is not provided, a study on similar compounds suggests potential anticonvulsant activity . These compounds were evaluated for their anticonvulsant activity and neurotoxicity, suggesting potential applications in the treatment of neurological disorders .

Propiedades

IUPAC Name |

6-(propan-2-ylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS2/c1-5(2)13-4-6-3-7(11)10-8(12)9-6/h3,5H,4H2,1-2H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNBEGKWTRZLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCC1=CC(=O)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

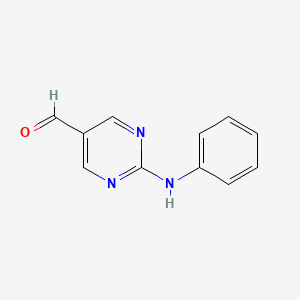

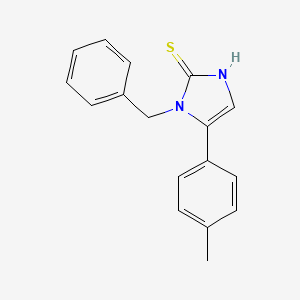

![2-amino-5-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1517352.png)

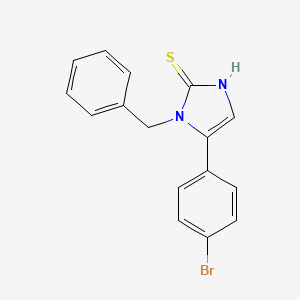

![(1R, 3S, 4S)-2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid methyl ester](/img/structure/B1517358.png)

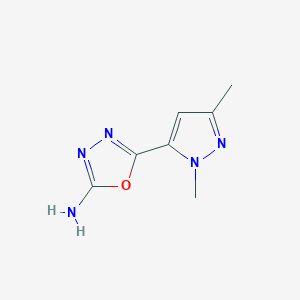

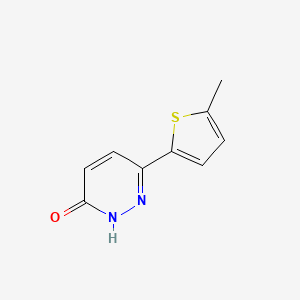

![5-[4-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517370.png)